molecular formula C11H16O B13965115 Phenol, 2-ethyl-5-isopropyl-

Phenol, 2-ethyl-5-isopropyl-

Cat. No.: B13965115
M. Wt: 164.24 g/mol
InChI Key: NTPXZONRQTVIEQ-UHFFFAOYSA-N
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Description

Significance of Alkylphenols in Contemporary Chemical Research

Alkylphenols are fundamental to modern chemical research and industry. They serve as crucial intermediates in the synthesis of a wide range of products. cefic.orgresearchgate.net Their applications span various sectors, including the production of:

Surfactants: Alkylphenols are key precursors for non-ionic surfactants, which are valued for their chemical stability and excellent wetting, emulsifying, and detergent properties. cefic.orgsquarespace.com

Polymers and Resins: They are used in the manufacturing of phenolic resins, which can exhibit enhanced water resistance and oil solubility. squarespace.comwikipedia.org Additionally, certain alkylphenol derivatives act as stabilizers in plastics, protecting them from degradation by UV light and heat. cefic.org

Lubricants: Alkylphenol-derived compounds function as dispersants and antioxidants in lubricants, extending the operational life of engines and industrial oils. cefic.org

Other Industrial Applications: Their utility extends to the production of fragrances, thermoplastic elastomers, fire-retardant materials, and as building-block chemicals in various other industrial processes. wikipedia.orgchemsec.org

The versatility of alkylphenols underscores their importance in developing advanced materials and specialty chemicals. squarespace.comdic-global.com

Structural Isomerism within Ethyl-Isopropyl Phenols and Related Analogs

The arrangement of alkyl groups on the phenol (B47542) ring leads to structural isomerism, where compounds share the same molecular formula but have different atomic arrangements. pearson.comadichemistry.com This isomerism significantly influences the physical and chemical properties of the molecules.

For instance, thymol (B1683141) (2-isopropyl-5-methylphenol) and its isomer carvacrol (B1668589) (5-isopropyl-2-methylphenol) are well-known monoterpenoid phenols with distinct properties and applications. frontiersin.orgchemeo.comfoodb.canih.gov Thymol, a colorless crystalline solid, is a major component of thyme species and has been used in traditional medicine for its antiseptic and antioxidant properties. nih.govijsrst.com

The position of the ethyl and isopropyl groups in ethyl-isopropyl phenols also gives rise to various isomers, such as 2-ethyl-6-isopropylphenol. nih.gov The study of these isomers, including their conformational equilibrium and the internal rotation of their functional groups, provides valuable insights into their structure-property relationships. researchgate.net

Below is a table detailing some related isomers and their key identifiers:

Compound NameMolecular FormulaCAS Number
Phenol, 2-ethyl-5-isopropyl-C11H16O91967-91-8
Thymol (2-isopropyl-5-methylphenol)C10H14O499-75-2
Carvacrol (5-isopropyl-2-methylphenol)C10H14O499-75-2
2-Ethyl-6-isopropylphenolC11H16O52997-11-2
2-Ethyl-5-methylphenolC9H12O1687-61-2
2-Ethyl-4-methylphenolC9H12O3855-26-3
o-EthylphenolC8H10O90-00-6

Current Research Frontiers and Identified Gaps for Phenol, 2-ethyl-5-isopropyl-

While the broader family of alkylphenols is extensively studied, research specifically targeting Phenol, 2-ethyl-5-isopropyl- appears to be limited. Much of the existing research focuses on more commercially prevalent isomers like thymol and carvacrol, or on the general synthesis and application of alkylphenols. frontiersin.orgresearchgate.netresearchgate.net

The synthesis of related compounds often involves the alkylation of phenols with corresponding alkenes or alcohols. researchgate.netresearchgate.netgoogle.com For example, processes for producing 5-isopropyl-3-methyl-phenol involve the alkylation of 3-methyl-phenol with propene. google.com Similarly, the synthesis of other alkylphenols may involve reactions with various reagents under specific temperature and catalytic conditions. google.comchemicalbook.com

A significant portion of recent research on related compounds has been directed towards their biological activities and potential applications. For instance, derivatives of 5-isopropyl-2-methylphenol have been synthesized and evaluated for their antimicrobial and antioxidant properties. researchgate.net Furthermore, certain alkylphenols have been identified as volatile organic compounds in plants and studied for their effects on insects. frontiersin.org

However, a detailed investigation into the specific synthesis, spectroscopic characterization, and potential applications of Phenol, 2-ethyl-5-isopropyl- remains an underexplored area. Further research is needed to fully understand its unique properties and potential uses, distinguishing it from its more well-known isomers. The selective recovery and conversion of various alkylphenols from industrial processes also represent an active area of research. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

2-ethyl-5-propan-2-ylphenol

InChI

InChI=1S/C11H16O/c1-4-9-5-6-10(8(2)3)7-11(9)12/h5-8,12H,4H2,1-3H3

InChI Key

NTPXZONRQTVIEQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C(C)C)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Phenol, 2 Ethyl 5 Isopropyl

Strategies for Regioselective Synthesis of Alkyl-Substituted Phenols

Achieving regiochemical control is a central challenge in the synthesis of polysubstituted aromatic compounds. oregonstate.edu For molecules such as 2-ethyl-5-isopropylphenol, the strategic introduction of the ethyl and isopropyl groups ortho and meta to the hydroxyl group, respectively, requires careful selection of synthetic pathways.

Friedel-Crafts reactions are cornerstone methods for introducing alkyl and acyl groups to aromatic rings. libretexts.orglibretexts.org However, the direct alkylation of phenols can be complicated by issues such as polyalkylation and poor regioselectivity. libretexts.orgjk-sci.com The hydroxyl group is a strongly activating, ortho-, para-director, which can lead to a mixture of products. Furthermore, the Lewis acid catalyst can coordinate with the phenolic oxygen, deactivating the ring. libretexts.org

A more controlled approach involves a two-step acylation-reduction sequence. The Friedel-Crafts acylation, which introduces an acyl group (R-C=O) onto the ring, is less prone to poly-substitution because the resulting ketone is less reactive than the starting phenol (B47542). libretexts.org This is followed by a reduction of the acyl group to an alkyl group.

One documented synthetic route to 2-ethyl-5-isopropylphenol utilizes 1-(2-hydroxy-4-isopropylphenyl)ethanone as a precursor. lookchem.com This intermediate is essentially the product of acylating 4-isopropylphenol. The final step is the reduction of the acetyl group to an ethyl group.

Table 1: Representative Acylation-Reduction Synthesis Pathway

Precursor Reagents/Reaction Product Yield Reference

This table illustrates a specific reduction step in the synthesis of the target compound.

Modern synthetic chemistry offers powerful tools for forming carbon-carbon bonds with high precision through transition-metal-catalyzed cross-coupling reactions. bohrium.com These methods can be applied to the synthesis of alkyl-substituted phenols by coupling an appropriately functionalized phenol derivative (e.g., a halogenated or triflated phenol) with an organometallic reagent.

For the synthesis of 2-ethyl-5-isopropylphenol, a hypothetical cross-coupling strategy could involve:

Halogenation of 5-isopropylphenol at the 2-position.

Suzuki or Negishi coupling with an ethyl-containing organoboron or organozinc reagent, respectively.

This approach offers excellent regiocontrol, as the position of the coupling is dictated by the initial placement of the halide. Cross-coupling reactions are tolerant of a wide range of functional groups and have become indispensable for constructing complex aromatic molecules. nih.gov Another strategy involves the oxidative cross-coupling of phenols with other arenes or phenol derivatives, which can be mediated by various catalysts to form C-C or C-O bonds. nih.govresearchgate.netwikipedia.org

Rearrangement reactions provide another avenue for the synthesis of alkyl-phenols, often by repositioning a group from the phenolic oxygen to the aromatic ring.

Fries Rearrangement : This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid like AlCl₃. libretexts.orgucalgary.ca The reaction can be controlled by temperature to favor either the ortho or para product. For instance, an ester of 4-isopropylphenol could undergo a Fries rearrangement to yield an acyl phenol, which, upon reduction, would form an alkylphenol. The mechanism involves the formation of an acylium ion electrophile that then attacks the activated aromatic ring.

Dienone–Phenol Rearrangement : This is an acid-catalyzed rearrangement of a cyclohexadienone to a phenol. wikipedia.orgberhamporegirlscollege.ac.in A common example is the conversion of a 4,4-disubstituted cyclohexadienone into a 3,4-disubstituted phenol. wikipedia.org The driving force for this reaction is the formation of a stable aromatic ring. The mechanism proceeds through protonation of the carbonyl oxygen, followed by the migration of one of the alkyl groups to an adjacent carbon, leading to the formation of a carbocation that is stabilized by aromatization. wikipedia.org The migratory aptitude of different groups influences the final product structure. wikipedia.org

Claisen Rearrangement : This is a thermal, nih.govnih.gov-sigmatropic rearrangement of an allyl aryl ether to an ortho-allylphenol. byjus.com While not directly producing an ethyl group, the resulting allyl group can be subsequently isomerized and reduced to afford the desired alkyl substituent. The reaction proceeds through a concerted pericyclic mechanism, forming a non-aromatic cyclohexadienone intermediate that rapidly tautomerizes to the more stable phenol. byjus.com

Derivatization and Functionalization Approaches

The reactivity of 2-ethyl-5-isopropylphenol is governed by the interplay of its three substituents: the activating hydroxyl group and the two alkyl groups.

Electrophilic Aromatic Substitution (EAS) is the most common reaction type for phenols. youtube.com The hydroxyl group is a powerful activating group and directs incoming electrophiles to the positions ortho and para to it. In 2-ethyl-5-isopropylphenol, the positions available for substitution are C4 and C6.

Position C6: This position is ortho to the hydroxyl group and is sterically unhindered.

Position C4: This position is also ortho to the hydroxyl group but is situated between the two alkyl groups, making it more sterically hindered.

Therefore, electrophilic substitution reactions such as halogenation, nitration, and sulfonation are expected to occur predominantly at the C6 position. The presence of electron-donating alkyl groups further activates the ring towards electrophilic attack.

Nucleophilic Aromatic Substitution (NAS) on the phenol ring is generally not feasible unless the ring is activated by the presence of strong electron-withdrawing groups (like -NO₂) at ortho or para positions, which are absent in 2-ethyl-5-isopropylphenol. Nucleophilic substitution can occur at the phenolic oxygen via deprotonation to form a phenoxide, which can then act as a nucleophile in reactions like the Williamson ether synthesis.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 2-ethyl-5-isopropylphenol

Reaction Type Electrophile (E+) Predicted Major Product
Nitration NO₂⁺ 2-ethyl-5-isopropyl-6-nitrophenol
Halogenation Br⁺ / Cl⁺ 6-bromo-2-ethyl-5-isopropylphenol
Sulfonation SO₃ 2-ethyl-5-isopropylphenol-6-sulfonic acid

This table predicts the outcomes based on established principles of electrophilic aromatic substitution.

Oxidation: Phenols are susceptible to oxidation. The oxidation of 2-ethyl-5-isopropylphenol can lead to different products depending on the oxidant and reaction conditions.

Oxidative Coupling: One-electron oxidants can generate phenoxy radicals. These radicals can couple to form C-C or C-O bonds, leading to the formation of biphenols or polyphenolic ethers. wikipedia.org The substitution pattern on 2-ethyl-5-isopropylphenol, with only one open ortho position and the para position blocked, would likely favor the formation of a C-C bond at the C6 position, leading to a symmetrically substituted biphenol dimer.

Quinone Formation: Stronger oxidizing agents can potentially oxidize the phenol to a quinone, although this typically requires at least two hydroxyl groups on the ring (as in hydroquinone or catechol). For a mono-hydroxyl phenol, oxidation often leads to complex polymeric materials.

Reduction: The aromatic ring of phenols can be reduced to a cyclohexanol ring under catalytic hydrogenation conditions (e.g., using H₂ gas with a metal catalyst like Rhodium, Ruthenium, or Nickel) at high pressure and temperature. This transformation would convert 2-ethyl-5-isopropylphenol into 2-ethyl-5-isopropylcyclohexanol, a saturated cyclic alcohol.

Formation of Ethers, Esters, and Other Functionalized Derivatives

The hydroxyl group of Phenol, 2-ethyl-5-isopropyl-, a derivative of thymol (B1683141), serves as a key site for various chemical modifications, leading to the formation of a diverse range of functionalized derivatives, including ethers and esters. These transformations are crucial for altering the compound's physical and chemical properties, which can be tailored for specific applications.

Ether Synthesis:

The formation of ethers from Phenol, 2-ethyl-5-isopropyl- can be effectively achieved through the Williamson ether synthesis. This well-established method involves the deprotonation of the phenolic hydroxyl group by a strong base to form a phenoxide ion, which then acts as a nucleophile, attacking an alkyl halide in an S(_N)2 reaction. wikipedia.orgmasterorganicchemistry.comchemistrytalk.org The choice of base is critical, with sodium hydride (NaH) or potassium hydride (KH) being popular choices for generating the alkoxide. masterorganicchemistry.com The reaction is typically conducted at temperatures ranging from 50 to 100 °C and can be completed within 1 to 8 hours. wikipedia.org

For a compound structurally similar to Phenol, 2-ethyl-5-isopropyl-, such as thymol (2-isopropyl-5-methylphenol), a range of ether derivatives have been synthesized by reacting it with various alkyl and benzyl halides. nih.gov This suggests that Phenol, 2-ethyl-5-isopropyl- would readily undergo similar transformations. The general reaction scheme is as follows:

Step 1: Deprotonation: The phenol is treated with a strong base (e.g., NaH) to form the sodium phenoxide.

Step 2: Nucleophilic Attack: The phenoxide then reacts with an alkyl halide (e.g., ethyl bromide) to yield the corresponding ether.

Table 1: Representative Williamson Ether Synthesis of Substituted Phenols This table is illustrative and based on general knowledge of the Williamson ether synthesis, as specific data for Phenol, 2-ethyl-5-isopropyl- is not readily available.

Phenol DerivativeAlkyl HalideBaseSolventTypical Yield
ThymolEthyl BromideNaHTHFGood to Excellent
Phenol, 2-ethyl-5-isopropyl-Methyl IodideKHDMFExpected to be High
Carvacrol (B1668589)Benzyl BromideK₂CO₃AcetoneGood

Ester Synthesis:

The esterification of Phenol, 2-ethyl-5-isopropyl- is another important functionalization reaction. Phenolic esters can be prepared by reacting the phenol with an acylating agent, such as an acid anhydride or an acyl chloride, often in the presence of a base or an acid catalyst. A common laboratory method involves the use of acetic anhydride to produce the corresponding acetate ester. mdpi.com This reaction can often be carried out under solvent-free conditions at elevated temperatures or in the presence of a mild base like sodium bicarbonate. mdpi.com

The reactivity of phenols towards esterification can be influenced by the steric hindrance around the hydroxyl group and the electronic nature of the substituents on the aromatic ring. For various phenols, esterification with acetic anhydride has been shown to proceed efficiently. medcraveonline.com

Table 2: General Conditions for the Esterification of Phenols with Acetic Anhydride This table provides general conditions, as specific experimental data for the esterification of Phenol, 2-ethyl-5-isopropyl- is limited.

Phenol DerivativeAcylating AgentCatalyst/ConditionsSolventReported Yields for Analogues
PhenolAcetic AnhydrideSodium Bicarbonate, Room TempEthyl AcetateGood to Excellent mdpi.com
QuercetinAcetic AnhydridePyridine, Room Temp-70-75% medcraveonline.com
Phenol, 2-ethyl-5-isopropyl-Acetyl ChlorideTriethylamineDichloromethaneExpected to be High

Catalytic Systems in the Synthesis of Substituted Phenols

The synthesis of substituted phenols, including alkylated phenols like Phenol, 2-ethyl-5-isopropyl-, often relies on catalytic systems to achieve high efficiency, selectivity, and sustainability. These systems can be broadly categorized into homogeneous and heterogeneous catalysis, with more recent advancements in photocatalysis and electrocatalysis.

Homogeneous and Heterogeneous Catalysis for C-H Functionalization

Direct C-H functionalization of phenols is a powerful strategy for the synthesis of complex phenolic derivatives, offering a more atom-economical approach compared to traditional cross-coupling reactions. nih.gov

Homogeneous Catalysis:

Transition metal catalysts, particularly those based on ruthenium and palladium, have been extensively studied for the C-H functionalization of phenols.

Ruthenium-based catalysts have been shown to be effective for the ortho-alkenylation of phenols through a combination with photoredox catalysis. nih.gov Furthermore, ruthenium catalysts can direct the m-alkylation of phenol derivatives with secondary and tertiary alkyl bromides. researchgate.net Mechanistic studies suggest that these reactions may proceed through a six-membered ruthenacycle intermediate. masterorganicchemistry.comresearchgate.net

Palladium-based catalysts are also widely used for the C-H functionalization of phenols. Palladium can catalyze the ortho-C–H bond allylic alkylation of phenols with 1,3-dienes. wikipedia.org Additionally, by using a recyclable silicon-containing biphenyl-based template, palladium can direct the remote para-C–H functionalization of phenol derivatives. researchgate.net

Heterogeneous Catalysis:

Heterogeneous catalysts offer significant advantages in terms of ease of separation and recyclability. researchgate.netjnanoworld.com

Zeolites and other solid acids are commonly employed for the alkylation of phenols. Large-pore zeolites have been investigated for the alkylation of phenol with tert-butyl alcohol. researchgate.net Sulfated metal oxides, such as those of tin, titanium, and zirconium, have also been utilized as solid superacid catalysts for the solvent-free alkylation of phenol. nih.gov

Supported metal catalysts , such as palladium on carbon (Pd/C), can be used for the direct C-H arylation of related heterocyclic compounds, indicating their potential for phenol functionalization. semanticscholar.org The immobilization of transition metal complexes on solid supports is an active area of research to bridge the gap between homogeneous and heterogeneous catalysis. researchgate.net

Table 3: Comparison of Catalytic Systems for Phenol Functionalization

Catalyst TypeCatalyst ExampleType of FunctionalizationKey AdvantagesKey Disadvantages
Homogeneous[RuCl₂(p-cymene)]₂m-AlkylationHigh activity and selectivityDifficult to separate and recycle
HomogeneousPd(OAc)₂ortho- and para-Alkylation/AlkenylationVersatile for various C-H functionalizationsCatalyst recovery challenges
HeterogeneousZSM-5 ZeoliteAlkylationRecyclable, thermally stableCan suffer from deactivation
HeterogeneousSulfated ZirconiaAlkylationHigh acidity, solvent-free conditionsPotential for leaching of active sites

Photocatalysis and Electrocatalysis in Phenolic Synthesis

In recent years, photocatalysis and electrocatalysis have emerged as green and sustainable alternatives for driving chemical reactions, including the synthesis and functionalization of phenols.

Photocatalysis:

Photocatalysis utilizes light to generate reactive species that can initiate chemical transformations. In the context of phenolic synthesis, photocatalysis has been primarily explored for the hydroxylation of benzene (B151609) to produce phenol. bohrium.commdpi.com

Semiconductor-based photocatalysts , such as titanium dioxide (TiO₂), are widely studied for this purpose. mdpi.comresearchgate.net Upon UV irradiation, TiO₂ generates hydroxyl radicals that can directly hydroxylate benzene. researchgate.net The efficiency and selectivity of this process can be enhanced by modifying the TiO₂ surface, for instance, by depositing platinum nanoparticles or through surface fluorination. researchgate.net

Homogeneous photocatalysts , such as polyoxometalates, have also shown efficacy in the synthesis of phenol from benzene. bohrium.com These systems can offer high activity and selectivity but face challenges in catalyst recovery. bohrium.com

While the direct synthesis of complex alkylated phenols like Phenol, 2-ethyl-5-isopropyl- via photocatalysis is not yet well-established, the principles demonstrated in the synthesis of phenol from benzene lay the groundwork for future developments in this area.

Electrocatalysis:

Electrocatalysis employs an electric potential to drive redox reactions at an electrode surface. This approach offers a high degree of control over the reaction conditions.

α-C−H Arylation of Cyclic Ketones: Electrophotocatalysis has been successfully applied to the α-arylation of cyclic ketones with aryl chlorides. researchgate.net This demonstrates the potential of electrocatalysis for C-H functionalization in molecules containing carbonyl groups, which are structurally related to phenols through tautomerism.

Reductive Coupling: Electrochemically driven reductive coupling of unactivated ketones and olefins has been developed, offering a novel method for forming carbon-carbon bonds. nih.gov Such strategies could potentially be adapted for the synthesis of alkylated phenols from appropriate ketone precursors.

The application of photocatalysis and electrocatalysis to the direct synthesis of specifically substituted phenols like Phenol, 2-ethyl-5-isopropyl- is an emerging field with significant potential for developing more sustainable and efficient synthetic routes.

Advanced Spectroscopic and Analytical Characterization of Phenol, 2 Ethyl 5 Isopropyl

Chromatographic Separation Techniques for Phenolic Compound Analysis

Chromatography is the cornerstone of analyzing complex mixtures of phenolic compounds. The choice of technique is dictated by the volatility and polarity of the analyte, as well as the complexity of the sample matrix. For Phenol (B47542), 2-ethyl-5-isopropyl-, and its isomers, several high-resolution chromatographic methods are utilized.

Gas Chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds like Phenol, 2-ethyl-5-isopropyl-. The separation is typically performed on a capillary column, with the choice of stationary phase being critical for resolving isomeric compounds. Non-polar columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), are commonly used. thermofisher.com The analysis of alkylphenols often involves temperature programming to ensure the efficient elution of all compounds of interest. acs.org A flame ionization detector (FID) provides good sensitivity for general quantification, while coupling GC to a mass spectrometer (GC-MS) offers definitive identification based on mass spectra. rjptonline.org For complex samples, derivatization to more volatile or less polar forms can improve chromatographic performance. dphen1.com

Given the complexity of separating numerous alkylphenol isomers that may be present in environmental or biological samples, Comprehensive Two-Dimensional Gas Chromatography (GC×GC) offers significantly enhanced separation power. dtic.milchemistry-matters.com This technique employs two columns with different stationary phase chemistries (e.g., a non-polar first dimension and a polar second dimension) connected by a modulator. chemistry-matters.commdpi.com The modulator traps fractions from the first column and re-injects them onto the second, shorter column for a rapid, secondary separation. chemistry-matters.com This results in a structured two-dimensional chromatogram with greatly increased peak capacity, allowing for the separation of co-eluting compounds that would overlap in a one-dimensional GC analysis. dtic.milnih.gov This enhanced resolution is particularly valuable for distinguishing Phenol, 2-ethyl-5-isopropyl- from its isomers. acs.org

ParameterTypical GC Conditions for Alkylphenol Analysis
Column Type Fused Silica Capillary (e.g., DB-5, HP-5ms)
Stationary Phase 5% Phenyl-methylpolysiloxane
Carrier Gas Helium or Hydrogen
Injector Type Split/Splitless or PTV
Oven Program Temperature ramp (e.g., 50°C to 280°C)
Detector Flame Ionization Detector (FID), Mass Spectrometer (MS)

For phenolic compounds that are less volatile or thermally labile, Liquid Chromatography (LC) is the preferred separation method. High-Performance Liquid Chromatography (HPLC) using reversed-phase columns (e.g., C18) is commonly employed for the separation of alkylphenols. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.

Coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) provides exceptional selectivity and sensitivity for trace analysis. nih.gov This technique is particularly powerful for analyzing complex biological or environmental samples. After separation by HPLC, the analyte is ionized, typically using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), and introduced into the mass spectrometer. acdlabs.com The first mass analyzer selects the molecular ion of the target compound, which is then fragmented. A second mass analyzer monitors specific fragment ions, creating a highly selective detection method known as Selected Reaction Monitoring (SRM). thermofisher.com This approach minimizes matrix interference and allows for accurate quantification at very low levels, which is crucial for distinguishing and measuring isomers like carvacrol (B1668589) and thymol (B1683141), and by extension, Phenol, 2-ethyl-5-isopropyl-. nih.gov

ParameterTypical HPLC Conditions for Isomeric Phenol Analysis
Column Type Reversed-Phase (e.g., C18)
Mobile Phase Acetonitrile/Water or Methanol/Water Gradient
Ionization Source Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)
MS Mode Tandem MS (MS/MS) using Selected Reaction Monitoring (SRM)
Quantifier Ion (Carvacrol Example) m/z 134
Qualifier Ion (Carvacrol Example) m/z 133

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that bridges the gap between gas and liquid chromatography. It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with the addition of a polar organic modifier like methanol. SFC offers several advantages, including high separation efficiency and faster analysis times compared to HPLC.

Due to its unique properties, SFC is particularly well-suited for the separation of chiral compounds and challenging isomeric mixtures, such as those containing various substituted phenols. chula.ac.th The ability to precisely control the density and solvating power of the supercritical fluid mobile phase allows for fine-tuning of the separation selectivity. This makes SFC a valuable tool for resolving Phenol, 2-ethyl-5-isopropyl- from other closely related isomers where conventional GC or LC methods may fall short.

Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis

Mass Spectrometry (MS) is an indispensable tool for the analysis of Phenol, 2-ethyl-5-isopropyl-, providing information on its molecular weight and chemical structure. When coupled with chromatographic separation, it allows for both identification and quantification.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the determination of the elemental formula of a compound. For Phenol, 2-ethyl-5-isopropyl- (C₁₁H₁₆O), the theoretical monoisotopic mass is 164.120115 Da. An HRMS measurement yielding a mass very close to this value would provide strong evidence for this elemental composition, helping to distinguish it from compounds with the same nominal mass but different elemental formulas. This capability is crucial for confident identification in non-targeted screening of complex samples.

The choice of ionization method significantly influences the information obtained from a mass spectrum.

Electron Ionization (EI) is a "hard" ionization technique that uses a high-energy electron beam to ionize molecules. This process imparts significant energy, leading to extensive and reproducible fragmentation. uky.edu The resulting mass spectrum is a characteristic fingerprint of the molecule. For Phenol, 2-ethyl-5-isopropyl-, the molecular ion (M⁺) would be observed at m/z 164. The fragmentation pattern would be expected to involve the loss of alkyl groups. Key fragments would likely include:

[M-15]⁺ (m/z 149): Loss of a methyl group (CH₃) from the isopropyl moiety.

[M-29]⁺ (m/z 135): Loss of an ethyl group (C₂H₅).

[M-43]⁺ (m/z 121): Loss of an isopropyl group (C₃H₇).

The relative abundance of these fragments provides structural information that can help differentiate it from its isomers. For instance, the mass spectrum of its isomer carvacrol (Phenol, 2-methyl-5-(1-methylethyl)-) shows a prominent peak at m/z 135 due to the loss of a methyl group.

Chemical Ionization (CI) is a "soft" ionization technique that results in less fragmentation and typically produces a strong signal for the protonated molecule [M+H]⁺. uky.edubitesizebio.com This is achieved by reacting the analyte with ions from a reagent gas (e.g., methane or ammonia). bitesizebio.com For Phenol, 2-ethyl-5-isopropyl-, a CI spectrum would be expected to show a prominent ion at m/z 165 ([C₁₁H₁₆O + H]⁺). This provides clear confirmation of the molecular weight, which can be ambiguous in EI spectra if the molecular ion is weak or absent. libretexts.org Negative Chemical Ionization (NCI) can also be used, especially after derivatization, to achieve very high sensitivity for alkylphenols. dphen1.comresearchgate.net

TechniqueInformation Provided for Phenol, 2-ethyl-5-isopropyl- (C₁₁H₁₆O)
HRMS Accurate Mass Measurement (Theoretical Monoisotopic Mass: 164.120115 Da) for Elemental Formula Confirmation.
EI-MS Characteristic fragmentation pattern for structural identification. Expected fragments at m/z 149, 135, 121.
CI-MS Strong protonated molecular ion [M+H]⁺ at m/z 165 for unambiguous molecular weight confirmation.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

The initial ionization of Phenol, 2-ethyl-5-isopropyl- (molecular weight: 164.24 g/mol ) in the mass spectrometer would likely result in the formation of a molecular ion (M⁺•) at m/z 164. Subsequent fragmentation in the collision cell would be expected to follow several key pathways:

Loss of an Ethyl Radical: A primary fragmentation event would likely involve the cleavage of the ethyl group, resulting in the loss of a C₂H₅ radical (29 Da). This would produce a prominent fragment ion at m/z 135.

Loss of a Propyl Radical: Cleavage of the isopropyl group could lead to the loss of a C₃H₇ radical (43 Da), generating a fragment ion at m/z 121.

Benzylic Cleavage: Cleavage of the C-C bond benzylic to the aromatic ring within the ethyl or isopropyl group is also a probable fragmentation route. For the ethyl group, this would result in the loss of a methyl radical (CH₃•, 15 Da) to form a fragment at m/z 149.

A proposed fragmentation pathway is outlined in the table below.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
164149CH₃[M - CH₃]⁺
164135C₂H₅[M - C₂H₅]⁺
164121C₃H₇[M - C₃H₇]⁺

Further fragmentation of these primary ions would lead to a more complex MS/MS spectrum, providing deeper structural insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of Phenol, 2-ethyl-5-isopropyl-, distinct signals would be expected for the aromatic protons, the ethyl group protons, the isopropyl group protons, and the phenolic hydroxyl proton. The chemical shifts (δ) are influenced by the electron-donating or -withdrawing nature of the substituents on the benzene (B151609) ring.

Based on the structure, the following proton environments are anticipated:

Aromatic Protons: Three protons are attached to the aromatic ring. Their chemical shifts would typically appear in the range of δ 6.5-7.5 ppm. The specific splitting patterns (doublets, triplets, etc.) would depend on their coupling with neighboring protons.

Ethyl Group Protons: The ethyl group consists of a methylene (-CH₂-) and a methyl (-CH₃) group. The methylene protons, being closer to the aromatic ring, would be expected to resonate at a higher chemical shift (likely δ 2.5-2.8 ppm) as a quartet. The methyl protons would appear as a triplet at a lower chemical shift (likely δ 1.1-1.3 ppm).

Isopropyl Group Protons: The isopropyl group has a methine (-CH-) proton and two equivalent methyl (-CH₃) groups. The methine proton would likely appear as a septet in the range of δ 2.8-3.2 ppm. The six methyl protons would resonate as a doublet around δ 1.2-1.4 ppm.

Hydroxyl Proton: The phenolic hydroxyl (-OH) proton would typically appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the lack of symmetry in Phenol, 2-ethyl-5-isopropyl-, a total of 11 distinct carbon signals would be expected.

Carbon AtomPredicted Chemical Shift (ppm)
C-1 (C-OH)150-155
C-2 (C-CH₂CH₃)130-135
C-3 (Ar-CH)115-120
C-4 (Ar-CH)125-130
C-5 (C-CH(CH₃)₂)145-150
C-6 (Ar-CH)110-115
Ethyl -CH₂-20-25
Ethyl -CH₃10-15
Isopropyl -CH-30-35
Isopropyl -CH₃20-25

Note: These are predicted chemical shift ranges and actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY experiment would show correlations between protons that are coupled to each other. For Phenol, 2-ethyl-5-isopropyl-, this would confirm the connectivity within the ethyl group (correlations between the -CH₂- and -CH₃ protons) and the isopropyl group (correlations between the -CH- and -CH₃ protons). It would also reveal the coupling relationships between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule. For instance, HMBC would show correlations from the ethyl and isopropyl protons to the aromatic carbons, confirming their positions on the ring.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, provide information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of Phenol, 2-ethyl-5-isopropyl- would exhibit characteristic absorption bands corresponding to its various functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Phenol)Stretching3200-3600 (broad)
C-H (Aromatic)Stretching3000-3100
C-H (Aliphatic)Stretching2850-3000
C=C (Aromatic)Stretching1450-1600
C-O (Phenol)Stretching1150-1250
C-H (Alkyl)Bending1350-1470

The broadness of the O-H stretching band is a characteristic feature of phenols and is due to hydrogen bonding. The precise positions of the aromatic C=C stretching and C-H bending bands can provide further information about the substitution pattern of the benzene ring.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular vibrations of a substance. By inelastic scattering of monochromatic light, a Raman spectrum is generated, which consists of a series of peaks corresponding to the specific vibrational modes of the molecule. For Phenol, 2-ethyl-5-isopropyl-, the Raman spectrum would be expected to exhibit a unique fingerprint, reflecting its distinct substitution pattern on the aromatic ring.

The vibrational modes of this compound can be attributed to the various functional groups present. Key vibrations would include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching: Arising from the ethyl and isopropyl groups, these vibrations appear in the 3000-2850 cm⁻¹ range.

O-H stretching: The phenolic hydroxyl group gives rise to a characteristic broad band, the position of which can be sensitive to hydrogen bonding.

Aromatic C-C stretching: These vibrations within the benzene ring usually produce strong peaks in the 1600-1400 cm⁻¹ region.

In-plane and out-of-plane C-H bending: These vibrations provide further information about the substitution pattern on the aromatic ring.

C-O stretching: The stretching of the bond between the aromatic ring and the hydroxyl group.

Skeletal vibrations: Vibrations involving the ethyl and isopropyl substituents.

Table 1: Expected Raman Shift Regions and Corresponding Vibrational Modes for Phenol, 2-ethyl-5-isopropyl-

Raman Shift Region (cm⁻¹)Vibrational Mode Assignment
3100 - 3000Aromatic C-H stretching
3000 - 2850Aliphatic C-H stretching (ethyl and isopropyl groups)
~3400 (broad)O-H stretching (hydroxyl group)
1600 - 1400Aromatic C-C stretching (ring vibrations)
1400 - 1000In-plane C-H bending, C-O stretching
Below 1000Out-of-plane C-H bending, skeletal deformations (ethyl and isopropyl groups)

Note: The exact positions of the Raman bands can be influenced by the physical state of the sample (solid, liquid, or solution) and intermolecular interactions.

Sample Preparation and Derivatization Strategies for Enhanced Analytical Performance

Effective sample preparation is a critical step in the accurate and sensitive analysis of Phenol, 2-ethyl-5-isopropyl-. This often involves extraction from a complex matrix followed by derivatization to improve its chromatographic behavior and detection.

Acetylation, Silylation, and Other Derivatization Approaches

Derivatization is a technique used to convert an analyte into a product that has more favorable properties for analysis, such as increased volatility, thermal stability, or detectability. For phenolic compounds like Phenol, 2-ethyl-5-isopropyl-, the active hydroxyl group can be targeted for derivatization.

Acetylation: This process involves the reaction of the phenolic hydroxyl group with an acetylating agent, such as acetic anhydride or acetyl chloride, to form an ester. Acetylation increases the volatility and thermal stability of the phenol, making it more amenable to analysis by gas chromatography (GC). It also reduces the polarity of the compound, which can lead to improved peak shape and resolution.

Silylation: Silylation is a widely used derivatization technique for compounds containing active hydrogen atoms, such as the hydroxyl group in phenols. mdpi.com A silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen with a trimethylsilyl (TMS) group. This derivatization significantly increases the volatility and thermal stability of the phenol, making it ideal for GC-mass spectrometry (GC-MS) analysis. mdpi.com The resulting TMS ether is less polar and often produces a more intense molecular ion peak in the mass spectrum, aiding in identification.

Other Derivatization Approaches: Besides acetylation and silylation, other derivatization strategies can be employed. For instance, alkylation can be used to form ethers, and acylation with other anhydrides or acid chlorides can be performed to introduce different functional groups. For analysis by high-performance liquid chromatography (HPLC) with fluorescence detection, derivatization with a fluorescent tagging reagent can significantly enhance sensitivity. researchgate.net

Extraction Methods (Liquid-Liquid Extraction, Solid Phase Extraction, Supercritical Fluid Extraction)

The choice of extraction method depends on the nature of the sample matrix and the concentration of the analyte. The goal is to isolate Phenol, 2-ethyl-5-isopropyl- from interfering substances and pre-concentrate it for analysis.

Liquid-Liquid Extraction (LLE): LLE is a conventional and widely used method for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For the extraction of Phenol, 2-ethyl-5-isopropyl- from an aqueous sample, the pH of the sample is adjusted to below the pKa of the phenol to ensure it is in its neutral, more organic-soluble form. An appropriate organic solvent, such as diethyl ether, ethyl acetate, or dichloromethane, is then used to extract the compound. While effective, LLE can be time-consuming, requires large volumes of organic solvents, and may be prone to emulsion formation.

Solid Phase Extraction (SPE): SPE is a more modern and efficient alternative to LLE. sigmaaldrich.comnih.gov It utilizes a solid sorbent material packed in a cartridge or disk to selectively adsorb the analyte from a liquid sample. For a moderately nonpolar compound like Phenol, 2-ethyl-5-isopropyl-, a reversed-phase SPE sorbent (e.g., C18 or a polymeric sorbent) is commonly used. The general steps involve conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of an organic solvent. SPE offers several advantages over LLE, including higher recovery, reduced solvent consumption, and the potential for automation. sigmaaldrich.com

Supercritical Fluid Extraction (SFE): SFE is a "green" extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. nih.govnih.gov Supercritical CO₂ is non-toxic, inexpensive, and has a low critical temperature and pressure. nih.gov By modifying the pressure and temperature, the solvating power of the supercritical fluid can be tuned. benthamopen.com For the extraction of polar compounds like phenols, a polar co-solvent or modifier, such as methanol or ethanol, is often added to the supercritical CO₂ to increase its polarity and extraction efficiency. benthamopen.commdpi.commdpi.com SFE is particularly useful for extracting analytes from solid matrices and offers advantages such as faster extraction times and solvent-free extracts. nih.gov

Table 2: Comparison of Extraction Methods for Phenol, 2-ethyl-5-isopropyl-

FeatureLiquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)Supercritical Fluid Extraction (SFE)
Principle Partitioning between two immiscible liquid phases.Adsorption onto a solid sorbent followed by selective elution. nih.govDissolution in a supercritical fluid. nih.gov
Advantages Simple, well-established technique.High recovery, reduced solvent use, high selectivity, automation possible. sigmaaldrich.comFast, environmentally friendly ("green"), tunable selectivity. nih.gov
Disadvantages Large solvent consumption, emulsion formation, labor-intensive.Can be more expensive initially, method development may be required.High initial equipment cost, may require modifiers for polar analytes.
Typical Solvents Diethyl ether, ethyl acetate, dichloromethane.Methanol, acetonitrile, ethyl acetate for elution.Supercritical CO₂ with polar modifiers like methanol or ethanol. benthamopen.commdpi.commdpi.com
Best Suited For Simple liquid matrices.Aqueous and complex liquid matrices.Solid and semi-solid matrices.

Chemical Reactivity, Reaction Mechanisms, and Mechanistic Insights for Phenol, 2 Ethyl 5 Isopropyl

Mechanistic Pathways of Substitution and Functionalization Reactions

The primary mechanistic pathway for the functionalization of Phenol (B47542), 2-ethyl-5-isopropyl- is electrophilic aromatic substitution. This class of reactions is characteristic of aromatic compounds, particularly those like phenols that possess strongly activating substituents. ksu.edu.sa

The mechanism is initiated by the attack of an electrophile (E⁺) on the electron-rich aromatic ring. The hydroxyl group, being a powerful activating group, donates electron density to the ring through resonance, thereby stabilizing the carbocation intermediate, known as an arenium ion or sigma complex. This stabilization is most effective when the electrophile adds to the ortho or para positions relative to the hydroxyl group. The reaction concludes with the loss of a proton (H⁺) from the carbon atom that was attacked by the electrophile, which restores the aromaticity of the ring.

Common electrophilic substitution reactions for phenols include:

Nitration: Introduction of a nitro group (-NO₂) using nitric acid, typically in the presence of a sulfuric acid catalyst.

Halogenation: Introduction of a halogen atom (e.g., Br, Cl) using elemental halogens. Due to the high activation of the ring by the -OH group, this reaction can often proceed without a Lewis acid catalyst. ksu.edu.sa

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst.

These reactions enable the direct functionalization of the Csp²–H bonds on the phenolic scaffold, providing a route to increase the molecular complexity and synthesize a variety of value-added chemicals.

Role of Steric and Electronic Effects on Reactivity and Regioselectivity

The outcome of substitution reactions on Phenol, 2-ethyl-5-isopropyl- is governed by a delicate balance between electronic and steric effects, which together determine the reaction rate and the regioselectivity (the position on the ring where the reaction occurs).

Electronic Effects: The hydroxyl group is a potent activating group due to its +R (resonance) effect, which significantly enriches the electron density at the ortho (C6) and para (C4) positions. The ethyl and isopropyl groups are weak activators through their +I (inductive) effects, further increasing the nucleophilicity of the ring. The combined electronic influence of these groups makes the ring highly reactive towards electrophiles, with the C4 and C6 positions being the most electronically favored sites for attack.

Steric Effects: Steric hindrance refers to the slowing of chemical reactions due to the physical bulk of the substituents. wikipedia.org In Phenol, 2-ethyl-5-isopropyl-, the ethyl group at C2 and the isopropyl group at C5 create steric congestion around the ring, influencing the accessibility of the reactive sites for incoming electrophiles.

C6-position: This position is ortho to the activating -OH group but is flanked by the adjacent ethyl group at C2, which creates significant steric hindrance.

C4-position: This position is para to the -OH group and ortho to the isopropyl group at C5. While electronically activated, it experiences some steric hindrance from the bulky isopropyl group.

C3-position: This position is meta to the -OH group and is therefore the least electronically activated. It is also sterically hindered by the adjacent ethyl group.

The interplay of these effects dictates the final product distribution. While the C4 and C6 positions are electronically activated, the steric hindrance at C6 from the adjacent ethyl group often leads to a preference for substitution at the C4 position, especially when bulky reagents are used.

Analysis of Regioselectivity in Electrophilic Substitution
PositionElectronic EffectsSteric HindrancePredicted Reactivity
C3Weakly Activated (meta to -OH)High (adjacent to ethyl group)Very Low
C4Strongly Activated (para to -OH, ortho to isopropyl)Moderate (from isopropyl group)High (likely major product)
C6Strongly Activated (ortho to -OH, ortho to isopropyl)High (adjacent to ethyl group)Moderate (likely minor product)

Radical Chemistry of Substituted Phenols: Formation and Stabilization of Phenoxyl Radicals

Substituted phenols, including Phenol, 2-ethyl-5-isopropyl-, are known to participate in radical chemistry, primarily through the formation of phenoxyl radicals. This process typically involves the abstraction of the hydrogen atom from the hydroxyl group by an oxidizing agent or another radical species, a mechanism known as Hydrogen Atom Transfer (HAT). ksu.edu.sa

Once formed, the 2-ethyl-5-isopropyl-phenoxyl radical is a relatively stable species. Its stability can be attributed to several factors:

Resonance Delocalization: The unpaired electron on the oxygen atom can be delocalized into the π-system of the aromatic ring. This delocalization spreads the radical character over the ortho and para positions, significantly stabilizing the radical.

Electronic Stabilization: The electron-donating ethyl and isopropyl groups further stabilize the radical through inductive effects and hyperconjugation.

Steric Shielding: The presence of the ethyl group at the ortho-position provides steric protection to the radical center on the oxygen atom. This steric hindrance can kinetically stabilize the radical by impeding dimerization or other radical-radical coupling reactions that would otherwise consume it. Research on other sterically hindered phenols has shown that substituents at the 2- and 6-positions are effective at stabilizing phenoxyl radicals. researchgate.net

The formation and relative stability of this phenoxyl radical are crucial in processes such as antioxidant activity and polymerization inhibition, where the phenol can act as a radical scavenger.

Influence of Reaction Conditions on Product Distribution and Selectivity

The distribution of products and the selectivity of reactions involving Phenol, 2-ethyl-5-isopropyl- can be significantly manipulated by altering the reaction conditions. Key parameters include temperature, solvent, and the nature of the catalyst and reagents.

Temperature: In many electrophilic aromatic substitutions, the ortho and para isomers can have different thermodynamic and kinetic stabilities. For example, in the sulfonation of phenols, lower temperatures often favor the formation of the kinetically controlled ortho-product, whereas higher temperatures allow for equilibration to the more thermodynamically stable para-product.

Solvent: The polarity of the solvent can influence the reaction pathway. Polar solvents may stabilize charged intermediates, such as the arenium ion, potentially altering the ortho/para product ratio compared to nonpolar solvents.

Catalyst/Reagent Choice: The size of the electrophile and the catalyst can have a profound impact on regioselectivity. The use of a bulky Lewis acid catalyst in a Friedel-Crafts reaction, for instance, will increase the steric demand of the electrophile, favoring attack at the less hindered C4 position over the more hindered C6 position.

Influence of Reaction Conditions on Product Selectivity
ConditionParameterEffect on Product DistributionExample
TemperatureLowFavors kinetically controlled product (potentially C6)Sulfonation
TemperatureHighFavors thermodynamically controlled product (potentially C4)Sulfonation
ReagentSmall Electrophile (e.g., Br⁺)Mixture of C4 and C6 products possibleBromination
ReagentBulky Electrophile (e.g., t-butyl⁺)Strongly favors substitution at the less hindered C4 positionFriedel-Crafts Alkylation
SolventNon-polarMay favor ortho-substitution due to intramolecular interactionsHalogenation
SolventPolarMay favor para-substitution due to solvation of intermediatesNitration

Theoretical and Computational Investigations of Phenol, 2 Ethyl 5 Isopropyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. researchgate.net It is often favored for its balance of accuracy and computational cost. DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization.

In a typical study, the geometry of Phenol (B47542), 2-ethyl-5-isopropyl- would be optimized to find its lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. A popular and effective combination of functional and basis set for this purpose is B3LYP/6-311G(d,p). researchgate.net The B3LYP functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-311G(d,p) basis set provides a flexible description of the electron orbitals.

Once the optimized geometry is obtained, the electronic structure can be analyzed. This includes examining the distribution of electron density, the energies and shapes of molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. These properties are crucial for understanding the molecule's reactivity, polarity, and interaction sites. For instance, in the related compound thymol (B1683141), the HOMO is localized over the entire molecule while the LUMO is concentrated on the benzene (B151609) ring, indicating the regions susceptible to electrophilic and nucleophilic attack, respectively.

Calculation of Spectroscopic Parameters (IR, Raman, UV-Vis)

Theoretical calculations are invaluable for interpreting experimental spectra. After geometry optimization, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the absorption peaks in Infrared (IR) and Raman spectroscopy. By analyzing the computed vibrational modes, each peak in an experimental spectrum can be assigned to a specific molecular motion, such as C-H stretching, O-H bending, or ring deformations. researchgate.net

For example, a DFT/B3LYP/6-311G(d,p) calculation for a substituted phenol like thymol would predict the vibrational frequencies for its various functional groups. researchgate.net The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, and thus are typically scaled by an empirical factor to improve agreement with experiment. dntb.gov.ua

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). researchgate.netdntb.gov.ua This method calculates the energies of electronic transitions from the ground state to various excited states. The results, including the maximum absorption wavelength (λmax) and oscillator strengths (a measure of transition probability), can be directly compared to experimental UV-Vis spectra to understand the electronic transitions responsible for the observed absorptions. researchgate.net

Illustrative Calculated Spectroscopic Data for an Isomeric Phenol (Thymol)

ParameterMethodCalculated Value
O-H Stretch (IR)DFT/B3LYP~3600-3700 cm-1 (unscaled)
Aromatic C=C Stretch (Raman)DFT/B3LYP~1600-1650 cm-1 (unscaled)
λmax (UV-Vis)TD-DFT~275 nm

Thermochemical Properties: Bond Dissociation Enthalpies and Ionization Potentials

Quantum chemical calculations can accurately predict key thermochemical properties. The Bond Dissociation Enthalpy (BDE) is the energy required to break a specific bond homolytically. The phenolic O-H bond is of particular interest, as its BDE is a critical indicator of antioxidant activity. A lower O-H BDE suggests that the hydrogen atom can be more easily donated to neutralize free radicals. The BDE can be calculated by taking the enthalpy difference between the parent molecule and the resulting radicals (phenoxyl radical and hydrogen atom).

The Ionization Potential (IP) is the minimum energy required to remove an electron from the molecule. It can be estimated from the energy of the HOMO according to Koopmans' theorem, or more accurately by calculating the energy difference between the neutral molecule and its corresponding cation. These values provide insight into the molecule's redox properties and its behavior in electron transfer reactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting atoms, allowing researchers to observe molecular behavior on timescales from picoseconds to microseconds.

For a flexible molecule like Phenol, 2-ethyl-5-isopropyl-, MD simulations are ideal for exploring its conformational landscape. The ethyl and isopropyl side chains can rotate, leading to multiple stable or semi-stable conformations (rotamers). MD simulations can reveal the preferred orientations of these groups and the energy barriers for rotation between different conformations.

In Silico Modeling for Chemical Interactions

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is fundamental in drug discovery and toxicology for predicting the binding affinity and mode of interaction between a small molecule (ligand) and a protein's active site.

For Phenol, 2-ethyl-5-isopropyl-, molecular docking could be used to investigate its potential interactions with various biological targets, such as enzymes or nuclear receptors. The simulation would place the phenol molecule in the binding pocket of a target protein and score different binding poses based on factors like electrostatic compatibility, hydrogen bonding, and hydrophobic interactions. The results can help hypothesize a mechanism of action or predict potential biological activity.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. researchgate.net The fundamental principle is that the structure of a molecule, encoded by numerical descriptors, dictates its properties.

To develop a QSPR model, a set of known compounds is used as a training set. For each compound, a large number of molecular descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (describing atomic connectivity), and quantum-chemical descriptors (e.g., dipole moment, HOMO/LUMO energies). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation relating a subset of these descriptors to a specific property (e.g., boiling point, solubility, or toxicity).

Once a statistically robust model is developed and validated, it can be used to predict the properties of new or untested compounds, such as Phenol, 2-ethyl-5-isopropyl-, based solely on its calculated molecular descriptors. This approach is highly valuable for screening large numbers of chemicals for desired properties without the need for extensive experimental testing.

Advanced Applications in Chemical Science and Technology

Utilization as a Chemical Intermediate in Organic Synthesis

The structural features of "Phenol, 2-ethyl-5-isopropyl-," namely the hydroxyl group and the alkyl substituents on the aromatic ring, make it a valuable intermediate in organic synthesis. The hydroxyl group can undergo various reactions such as etherification and esterification, while the aromatic ring is susceptible to electrophilic substitution, allowing for the introduction of further functional groups.

A known synthetic route to produce "Phenol, 2-ethyl-5-isopropyl-" involves the reduction of 1-(2-hydroxy-4-isopropylphenyl)ethanone. lookchem.com This transformation highlights its position as a derivative of other functionalized phenols, indicating its potential role in multi-step synthetic pathways.

While specific, large-scale industrial applications of "Phenol, 2-ethyl-5-isopropyl-" as a precursor for specialty chemicals are not extensively documented in publicly available literature, its structure suggests potential as a building block for more complex molecules. Alkylated phenols, in general, are precursors to a wide range of products, including antioxidants, pharmaceuticals, and agrochemicals. The ethyl and isopropyl groups in "Phenol, 2-ethyl-5-isopropyl-" can influence the lipophilicity and steric hindrance of derivative molecules, properties that are critical in the design of bioactive compounds and specialty polymers.

The synthesis of more complex molecules from this phenol (B47542) would likely involve leveraging the reactivity of the hydroxyl group and the aromatic ring. For instance, the hydroxyl group could be used to form ether or ester linkages, creating larger molecules with tailored properties. The aromatic ring could be further functionalized through reactions like nitration, halogenation, or sulfonation, opening pathways to a variety of fine organic synthetics.

Potential in Polymer and Materials Science

The application of "Phenol, 2-ethyl-5-isopropyl-" in polymer and materials science is an area of potential rather than established use, with limited specific data available. However, the general reactivity of phenols and the influence of its specific alkyl substituents allow for informed speculation on its possible roles.

Phenolic compounds are fundamental monomers in the production of phenolic resins (phenol-formaldehyde resins). While "Phenol, 2-ethyl-5-isopropyl-" is not a common monomer in this context, its structure would allow it to participate in polymerization reactions with formaldehyde (B43269) or other aldehydes. The ethyl and isopropyl groups would impact the cross-linking density and the physical properties of the resulting polymer, potentially leading to materials with modified thermal stability, flexibility, or chemical resistance compared to traditional phenolic resins.

Furthermore, alkylated phenols are widely used as antioxidants and stabilizers in various polymers. They function by scavenging free radicals, thereby preventing the degradation of the polymer backbone. The steric hindrance provided by the ethyl and isopropyl groups in "Phenol, 2-ethyl-5-isopropyl-" could enhance its effectiveness as an antioxidant by stabilizing the resulting phenoxy radical.

In the context of resins and composite materials, "Phenol, 2-ethyl-5-isopropyl-" could be incorporated to modify the properties of the final product. For example, its inclusion in epoxy resin formulations as a curing agent or a modifier could influence the glass transition temperature, mechanical strength, and moisture resistance of the cured resin. In composite materials, where a polymer matrix is reinforced with fibers, the properties of the matrix are crucial. The use of a modified phenolic resin based on "Phenol, 2-ethyl-5-isopropyl-" could lead to composites with enhanced performance characteristics.

Applications in Analytical Chemistry and Method Development

Specific applications of "Phenol, 2-ethyl-5-isopropyl-" in analytical chemistry and method development are not well-documented. However, as a distinct chemical entity, it can be identified and quantified using standard analytical techniques.

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable methods for the separation and analysis of phenolic compounds. For "Phenol, 2-ethyl-5-isopropyl-," these techniques could be used for quality control during its synthesis or for its detection in complex mixtures. Mass spectrometry (MS), often coupled with GC (GC-MS), would provide definitive identification based on its unique mass spectrum. The NIST WebBook provides mass spectral data for the related compound "Phenol, 2-ethyl-5-methyl-," which can serve as a reference for the fragmentation patterns of similar alkylated phenols.

The development of specific analytical methods for "Phenol, 2-ethyl-5-isopropyl-" would be necessary for its use as a standard in environmental analysis or in the quality control of products where it might be an impurity or a component.

Contribution to Aroma and Flavor Profiles in Chemical Contexts

There is no specific information available in scientific literature detailing the aroma and flavor profile of "Phenol, 2-ethyl-5-isopropyl-." However, the sensory properties of structurally similar alkylated phenols can provide some indication of its likely characteristics.

In the context of flavor, phenolic compounds can contribute to smoky, spicy, and medicinal off-notes. The specific taste profile of "Phenol, 2-ethyl-5-isopropyl-" would need to be determined through sensory panel evaluations. Its potential presence as a trace component in certain industrial processes or as a degradation product could impact the flavor of materials it comes into contact with.

Role in Industrial Catalysis and Process Chemistry

Due to the absence of specific research data, a detailed discussion or data table on its catalytic activity, reaction kinetics, or process optimization parameters cannot be provided at this time. Further investigation and targeted research would be necessary to elucidate any potential applications of Phenol, 2-ethyl-5-isopropyl- in industrial catalysis and process chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.